molecular formula C16H25N5O2 B2641638 1-(oxan-4-yl)-3-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}urea CAS No. 2034228-42-5

1-(oxan-4-yl)-3-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}urea

Cat. No.: B2641638
CAS No.: 2034228-42-5
M. Wt: 319.409
InChI Key: ZMXPNDZAGFBUFQ-UHFFFAOYSA-N
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Description

1-(oxan-4-yl)-3-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}urea is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a urea moiety linked to a pyrimidinyl-piperidinyl group and an oxanyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(oxan-4-yl)-3-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}urea typically involves the reaction of oxan-4-yl isocyanate with 1-(pyrimidin-2-yl)piperidin-4-ylmethanol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high yield.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(oxan-4-yl)-3-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxan-4-yl carbamate derivatives.

    Reduction: Formation of the corresponding amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(oxan-4-yl)-3-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(oxan-4-yl)-3-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(pyridin-2-yl)-3-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}urea
  • 1-(quinolin-2-yl)-3-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}urea
  • 1-(isoquinolin-1-yl)-3-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}urea

Uniqueness

1-(oxan-4-yl)-3-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}urea is unique due to the presence of the oxanyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications where the oxanyl group plays a crucial role in the desired chemical or biological activity.

Properties

IUPAC Name

1-(oxan-4-yl)-3-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N5O2/c22-16(20-14-4-10-23-11-5-14)19-12-13-2-8-21(9-3-13)15-17-6-1-7-18-15/h1,6-7,13-14H,2-5,8-12H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMXPNDZAGFBUFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2CCOCC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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